molecular formula C15H18O3 B2856227 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid CAS No. 303146-58-9

6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid

Cat. No.: B2856227
CAS No.: 303146-58-9
M. Wt: 246.306
InChI Key: OPVLRABYTJJWGV-VMPITWQZSA-N
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Description

6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid (CAS Number 303146-58-9) is a biochemical compound offered for research and development purposes. With an estimated purity of >90%, this chemical is supplied for laboratory use only and is not intended for diagnostic, therapeutic, or personal use . This compound belongs to the class of 4-oxo-5-hexenoic acid derivatives, a structural motif studied in medicinal chemistry for its potential as a key pharmacophore. Compounds featuring the diketo acid moiety chelate metal ions, particularly Mg²⁺, which is a mechanism of interest for targeting metalloenzymes . Research into structurally similar pyrrolyl diketohexenoic acids has demonstrated their potential as inhibitors of viral enzymes, including HIV-1 integrase and the RNase H function of reverse transcriptase, suggesting the value of this chemotype in antiviral drug discovery . The 4-oxo-5-hexenoic acid structure provides a versatile scaffold for chemical exploration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . Researchers can utilize this specific derivative, with its isopropylphenyl substituent, to investigate the influence of hydrophobic aromatic groups on biochemical activity and compound properties.

Properties

IUPAC Name

(E)-4-oxo-6-(4-propan-2-ylphenyl)hex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-11(2)13-6-3-12(4-7-13)5-8-14(16)9-10-15(17)18/h3-8,11H,9-10H2,1-2H3,(H,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVLRABYTJJWGV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and a suitable alkyne.

    Formation of the Intermediate: The alkyne undergoes a coupling reaction with 4-isopropylbenzaldehyde in the presence of a catalyst, such as palladium, to form an intermediate compound.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent, such as potassium permanganate, to introduce the ketone group at the fourth position.

    Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Coupling: Utilizing advanced catalytic systems to enhance the efficiency of the coupling reaction.

    Automated Oxidation: Employing automated systems for precise control of oxidation reactions.

    Purification Techniques: Implementing purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural variants and their properties:

Compound Name Substituents/Modifications Molecular Weight Key Biological Activity/Application Source
6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid 4-isopropylphenyl, 4-oxo, hexenoic acid 260.34* Research intermediate, undefined activity
6-(4-Tert-butylphenyl)-4-oxo-5-hexenoic acid 4-tert-butylphenyl (bulkier substituent) 260.34 Not reported; likely altered lipophilicity
6-[2-Methyl-3-hydroxy-5-(phosphonoxymethyl)-4-pyridinyl]-4-oxo-5-hexenoic acid Pyridinyl group with phosphonoxymethyl 385.28† GABA-AT inactivation (enamine mechanism)
(E)-Mycophenolic acid derivative Phthalide group, methoxy, methyl 320.32‡ Immunosuppressive activity
3-(4-Isopropylphenyl)propionic acid (IPPA) Shorter chain (propionic acid), no oxo 206.28 Monoamine oxidase inhibition
4-Phenyl-3-butenoic acid (PBA) Shorter chain (C4), α,β-unsaturated 148.16 Anti-inflammatory (PAM inhibition)

*Calculated molecular weight. †Based on empirical formula. ‡Approximate for core structure.

Key Research Findings

Substituent Effects on Bioactivity
  • Heterocyclic Modifications: The pyridinyl-phosphonoxymethyl derivative inactivates GABA aminotransferase (GABA-AT) via an enamine mechanism with a partition ratio of zero, indicating high efficiency in enzyme inhibition . This contrasts with the target compound, where activity data are lacking.
  • Chain Length and Functional Groups: IPPA (propionic acid chain) inhibits monoamine oxidase , while PBA (shorter α,β-unsaturated chain) targets peptidylglycine α-monooxygenase (PAM), reducing neuropeptide amidation and inflammation . This highlights how chain length and substituent positioning dictate target specificity.
Pharmacological Potential
  • Mycophenolic acid derivatives (e.g., ) demonstrate immunosuppressive effects via inosine monophosphate dehydrogenase inhibition, suggesting that the hexenoic acid backbone may be compatible with immunomodulatory applications if appropriately functionalized .
  • The anti-inflammatory activity of PBA correlates with reduced substance P levels, implying that this compound could be evaluated for similar pathways given its structural similarity .

Biological Activity

6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory effects, antioxidant properties, and its implications in drug development.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a hexenoic acid backbone with an isopropylphenyl group. This structural configuration contributes to its biological activity, particularly in interacting with various biological targets.

Anti-inflammatory Effects

Research indicates that this compound may exhibit significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, a study demonstrated that the compound effectively reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants are vital for neutralizing free radicals that contribute to oxidative stress and various diseases. The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay, which measures the ability of compounds to donate hydrogen atoms to free radicals.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (mM)
This compound45.3
Butylated Hydroxytoluene (BHT)0.47
Vanillyl alcohol0.28

The results indicate that while the compound shows promise as an antioxidant, it is less potent than established antioxidants like BHT and vanillyl alcohol .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers in tissues following induced inflammatory responses. This supports its potential therapeutic application in inflammatory diseases.
  • Cell Culture Experiments : In human cell lines, the compound demonstrated a dose-dependent reduction in oxidative stress markers, reinforcing its role as an antioxidant .

The proposed mechanism by which this compound exerts its biological effects involves modulation of signaling pathways associated with inflammation and oxidative stress. It is hypothesized that the compound interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is synthesized via catalytic coupling of 4-isopropylbenzaldehyde with hexanoic acid derivatives under controlled pH and temperature. Solvents like tetrahydrofuran (THF) or diethyl ether are preferred for stabilizing intermediates . Yield optimization involves adjusting catalyst loadings (e.g., palladium-based catalysts) and monitoring reaction progress via HPLC. Industrial scalability may require transitioning from batch to continuous-flow reactors .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify the isopropylphenyl group (δ 1.2–1.4 ppm for CH3_3 groups) and α,β-unsaturated ketone (δ 5.8–6.2 ppm for vinyl protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C15_{15}H18_{18}O3_3) with exact mass matching theoretical values .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., keto-enol tautomerism) .

Q. How can researchers screen the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Use fluorescence-based assays to test inhibition of target enzymes (e.g., cyclooxygenase-2 or kinases). IC50_{50} values are determined by dose-response curves. Cell-based assays (e.g., cytotoxicity in HEK293 cells) validate selectivity and potency. Cross-reference with structural analogs to identify SAR trends .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Conduct pharmacokinetic profiling (e.g., plasma half-life via LC-MS) and metabolite identification. Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance membrane permeability . Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to model binding to receptor active sites. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models prioritize derivatives with improved steric and electronic complementarity .

Q. How does the α,β-unsaturated ketone moiety influence reactivity in biological systems?

  • Methodological Answer : The keto group participates in Michael addition reactions with cellular nucleophiles (e.g., glutathione), potentially causing off-target effects. Evaluate redox activity via ROS detection assays (DCFH-DA probe) and compare with saturated analogs .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer : Impurities often arise from keto-enol tautomerization or oxidation. Use inert atmospheres (N2_2) and chelating agents (EDTA) to suppress metal-catalyzed degradation. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .

Q. How to assess environmental impact of synthetic protocols for this compound?

  • Methodological Answer : Calculate E-factors (waste-to-product ratio) and apply green chemistry principles. Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity. Use life-cycle analysis (LCA) tools to compare batch vs. flow synthesis .

Key Research Gaps

  • Mechanistic Insights : Limited data on off-target interactions with cytochrome P450 enzymes .
  • Environmental Persistence : No studies on biodegradation pathways in soil/water systems .

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